molecular formula C9H16N2O6S B152601 2-Amino-4-hydroxyethylaminoanisole sulfate CAS No. 83763-48-8

2-Amino-4-hydroxyethylaminoanisole sulfate

Cat. No. B152601
CAS RN: 83763-48-8
M. Wt: 280.3 g/mol
InChI Key: GWHLYFOWAINYAH-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxyethylaminoanisole sulfate is a chemical compound used as a coupling agent in oxidative hair dye formulations. It is a derivative of anisole and is utilized for its ability to react with other components in hair dye to produce the desired color. The safety of this compound has been assessed, and it has been deemed safe for use in oxidative hair dye formulations, provided that it is not used in products where N-nitroso compounds may be formed, which could pose a health risk .

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxyindoline and 4-aminoindoline, involves heating 2-(2,6-diaminophenyl)ethanol in aqueous phosphoric or sulfuric acid. These compounds are then dehydrogenated under reflux in 1,4-dimethylbenzene over palladium on charcoal to yield 4-hydroxy- and 4-aminoindoles, respectively . Although the synthesis of 2-amino-4-hydroxyethylaminoanisole sulfate is not explicitly detailed in the provided papers, similar synthetic routes involving heating and dehydrogenation may be applicable.

Molecular Structure Analysis

The molecular structure of 2-amino-4-hydroxyethylaminoanisole sulfate is not directly analyzed in the provided papers. However, its structure can be inferred to contain an anisole backbone with amino and hydroxyethylamino substituents, which are functional groups known to participate in chemical reactions during the hair dyeing process .

Chemical Reactions Analysis

The chemical reactions involving 2-amino-4-hydroxyethylaminoanisole sulfate primarily occur in the context of hair dyeing, where it acts as a coupling agent. The compound reacts with other dye precursors in the presence of an oxidizing agent to form the final dye molecule that imparts color to hair. The specific chemical reactions and mechanisms are proprietary to the manufacturers of hair dyes and are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4-hydroxyethylaminoanisole sulfate are not extensively discussed in the provided papers. However, it is known to be used in cosmetic formulations, which implies that it has suitable solubility and stability characteristics for such applications. The compound's safety as used in cosmetics has been reviewed, suggesting that it has been evaluated for properties such as toxicity, carcinogenicity, and potential for causing adverse reactions .

Relevant Case Studies

A significant case study involving a related compound, 2,4-diaminoanisole sulfate, demonstrated that it was carcinogenic in both rats and mice when administered in their diet. The study found increased incidences of malignant tumors of the skin, associated glands, and thyroid in both sexes of the animals tested . Another study specifically on 2,4-diaminoanisole sulfate reported thyroid neoplasms and pigmentation in thyroid glands of F344 rats exposed to the compound, with a dose-related increase in the amount of pigment observed . These findings raise concerns about the safety of structurally similar compounds and underscore the importance of thorough safety assessments for chemicals like 2-amino-4-hydroxyethylaminoanisole sulfate .

Scientific Research Applications

Methods of Application or Experimental Procedures

In a typical formulation, a precursor (like p-phenylenediamine) is activated via an oxidant (like hydrogen peroxide). The activated precursor then couples with 2-amino-4-hydroxyethylaminoanisole sulfate to form a new compound . This reaction occurs in-situ, meaning it happens directly on the hair during the dyeing process .

Results or Outcomes

The outcome of this process is the coloring of the hair. The specific color obtained depends on the particular precursors and couplers used in the formulation . The Cosmetic Ingredient Review Expert Panel has concluded that 2-amino-4-hydroxyethylaminoanisole and 2-amino-4-hydroxyethylaminoanisole sulfate are safe for use in oxidative hair dye formulations .

properties

IUPAC Name

2-(3-amino-4-methoxyanilino)ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.H2O4S/c1-13-9-3-2-7(6-8(9)10)11-4-5-12;1-5(2,3)4/h2-3,6,11-12H,4-5,10H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHLYFOWAINYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCCO)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892455
Record name Ethanol, 2-​[(3-​amino-​4-​methoxyphenyl)​amino]​-​, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxyethylaminoanisole sulfate

CAS RN

83763-48-8
Record name 2-Amino-4-[(2-hydroxyethyl)amino]anisole sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83763-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-​[(3-​amino-​4-​methoxyphenyl)​amino]​-​, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-ammonio-4-methoxyphenyl)(2-hydroxyethyl)ammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-4-HYDROXYETHYLAMINOANISOLE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM91A54Z8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
CL Burnett, WF Bergfeld, DV Belsito… - … journal of toxicology, 2013 - journals.sagepub.com
… and its salt, 2-amino-4-hydroxyethylaminoanisole sulfate, are used as coupling agents in … -4-hydroxyethylaminoanisole and 2-amino-4-hydroxyethylaminoanisole sulfate are safe for use …
Number of citations: 6 journals.sagepub.com
JT Madsen, KE Andersen - Contact Dermatitis, 2016 - Wiley Online Library
… test reactions to 2-amino-4-hydroxyethylaminoanisole sulfate, … 2-Amino-4-hydroxyethylaminoanisole sulfate is used as a … opinion on 2-amino-4-hydroxyethylaminoanisole sulfate 3 and …
Number of citations: 6 onlinelibrary.wiley.com
S Kirchlechner, A Hübner, W Uter - JDDG: Journal der …, 2016 - Wiley Online Library
Background Components of oxidative hair dyes, such as p‐toluylenediamine, are very potent contact sensitizers to which many consumers as well as hairdressers and their clients are …
Number of citations: 28 onlinelibrary.wiley.com
W Uter, JP Lepoittevin, C Lidén - Contact Dermatitis, 2020 - Springer
The desire to change the color of one’s own hair is probably about as old as mankind. Techniques used nowadays involve chemically active substances, mostly in terms of components …
Number of citations: 1 link.springer.com
W Uter, JP Lepoittevin, C Lidén - Contact Dermatitis, 2019 - Springer
The desire to change the color of one’s own hair is probably about as old as mankind. Techniques used nowadays involve chemically active substances, mostly in terms of components …
Number of citations: 2 link.springer.com
ML Di Gioia, A Leggio, A Le Pera, A Liguori… - … of chromatography A, 2005 - Elsevier
In this paper we describe an analytical method for the determination of p-phenylenediamine (PPDA) in hair dyes. In the adopted methodology the analyte is transformed into the …
Number of citations: 80 www.sciencedirect.com
SM Shin, Y Lee, H Moon, SA Kim… - Allergy, Asthma & …, 2019 - synapse.koreamed.org
Anaphylaxis is a sudden-onset life-threatening systemic hypersensitivity reaction. Allergens, such as foods, stinging insect venoms, and drugs, are the globally important causative …
Number of citations: 5 synapse.koreamed.org
A Tsimpidakis, A Katoulis, E Nicolaidou, D Rigopoulos… - Dermatitis®, 2023 - liebertpub.com
… with primers, it seems that sometimes these substances elicit allergic reactions without presensitization to PPD, as is the case for coupler 2-amino-4-hydroxyethylaminoanisole sulfate. …
Number of citations: 1 www.liebertpub.com
CL Burnett, WF Bergfeld, DV Belsito… - … journal of toxicology, 2010 - journals.sagepub.com
Toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine are diaminotoluenes used as colorants in permanent hair dyes and tints. Toluene-2,5-diamine is used in 79 …
Number of citations: 19 journals.sagepub.com
J Emsley - 2015 - books.google.com
Hand cream, detergent, shower gel, toothpaste, toilet cleaner, air freshener, lipstick, perfume, low-fat spread, painkiller, diet drink, insect repellent... hundreds of everyday products that …
Number of citations: 2 books.google.com

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